Dithiadenoxide

Description

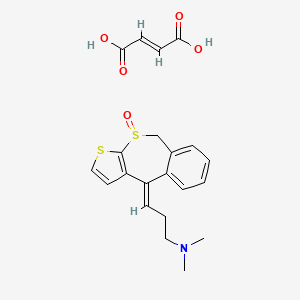

Pharmacological studies demonstrate its efficacy as an H₁-antagonist with enhanced selectivity and reduced acute toxicity compared to its parent compound, dithiaden . Structurally, it retains the diphenylamine backbone but incorporates a sulfur-oxygen moiety, which contributes to its altered pharmacokinetic and toxicological profiles. Analytical methods, such as densitometry after reduction to dithiaden, enable precise detection in blood plasma with a limit of 0.004 µg per application .

Properties

CAS No. |

16220-41-0 |

|---|---|

Molecular Formula |

C21H23NO5S2 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3E)-N,N-dimethyl-3-(4-oxo-5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H19NOS2.C4H4O4/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-21(19)17-16(15)9-11-20-17;5-3(6)1-2-4(7)8/h3-4,6-9,11H,5,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-8+;2-1+ |

InChI Key |

JKVHIZIIFJKVOD-IXPLEDEHSA-N |

SMILES |

CN(C)CCC=C1C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC=C1C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |

Other CAS No. |

153049-45-7 |

Related CAS |

11119-54-3 (Parent) |

Synonyms |

4-(3-dimethylaminopropyliden)-4,9-dihydrothieno(2,3-c)(2)benzothiepin-10-oxide dithiadenoxide dithiadenoxide maleate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound exhibits reduced sedation due to higher receptor selectivity, making it a candidate for non-sedating antihistamines.

- Acute toxicity in rodents is species-dependent: marked reduction in mice and guinea pigs, but ambiguous results in rats .

Structural Analogs: Diphenylamine Derivatives

This compound belongs to the diphenylamine class, sharing structural motifs with compounds like tofenamic acid (NSAID) and thyroid hormones (thyroxine, triiodothyronine) .

Key Insight : While structurally related, functional divergence arises from substituent groups (e.g., S-oxide vs. carboxyl or iodine), directing therapeutic applications toward allergy, inflammation, or endocrine regulation.

Sulfur-Containing Compounds: Functional and Analytical Comparisons

This compound’s disulfide-related chemistry aligns it with sulfur-rich compounds like dithiocarbonic anhydride and 4,4’-dithiodimorpholine, though their applications differ .

Key Insight: this compound’s analytical detectability via densitometry underscores its suitability for pharmacokinetic studies, whereas other sulfur compounds prioritize industrial or material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.